![molecular formula C13H12FN3O B5726507 N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea](/img/structure/B5726507.png)
N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea
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Overview
Description
N-(4-fluorophenyl)-N'-(4-pyridinylmethyl)urea, commonly known as FP-MU, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising results in various studies. In
Mechanism of Action
The mechanism of action of FP-MU is not fully understood. However, it has been proposed that FP-MU exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways. In cancer research, FP-MU has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival. In diabetic research, FP-MU has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism. In inflammation research, FP-MU has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Biochemical and Physiological Effects
FP-MU has been found to exhibit various biochemical and physiological effects. In cancer research, FP-MU has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetic research, FP-MU has been found to improve glucose uptake and utilization in skeletal muscle and adipose tissue. In inflammation research, FP-MU has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
FP-MU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits promising therapeutic effects in various research areas, making it a potential candidate for drug development. However, FP-MU also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully. It may also exhibit off-target effects, which need to be carefully studied.
Future Directions
There are several future directions for FP-MU research. In cancer research, FP-MU can be further studied for its potential as a combination therapy with other anticancer drugs. In diabetic research, FP-MU can be studied for its potential as a novel therapeutic agent for the treatment of type 2 diabetes. In inflammation research, FP-MU can be studied for its potential as a therapeutic agent for various inflammatory diseases. Further research is also needed to fully understand the mechanism of action of FP-MU and its potential off-target effects.
Conclusion
In conclusion, FP-MU is a promising compound that has been extensively studied for its potential therapeutic applications. It exhibits anticancer, antidiabetic, and anti-inflammatory properties and has been shown to inhibit specific enzymes and signaling pathways. FP-MU has several advantages for lab experiments, but further research is needed to fully understand its mechanism of action and potential off-target effects. FP-MU has several future directions for research, making it a potential candidate for drug development in various research areas.
Synthesis Methods
FP-MU can be synthesized using a two-step process. In the first step, 4-aminopyridine is reacted with 4-fluorobenzoyl chloride to form 4-(4-fluorobenzoyl)pyridine. In the second step, the obtained intermediate is reacted with N-methyl-N'-methylurea in the presence of a base to form FP-MU. This method has been optimized and yields high purity FP-MU, making it suitable for various research applications.
Scientific Research Applications
FP-MU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antidiabetic, and anti-inflammatory properties. In cancer research, FP-MU has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In diabetic research, FP-MU has been found to improve glucose tolerance and insulin sensitivity. In inflammation research, FP-MU has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(pyridin-4-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRACOZNWSSHEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea |
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